molecular formula C9H10BrClFN B2400729 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1864056-09-6

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B2400729
CAS RN: 1864056-09-6
M. Wt: 266.54
InChI Key: XNAROOZBFIIWHS-UHFFFAOYSA-N
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Description

“4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the CAS Number: 1864056-09-6 . It has a molecular weight of 266.54 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrFN.ClH/c10-9-6-2-4-8(12)5(6)1-3-7(9)11;/h1,3,8H,2,4,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its solubility and other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Design and Synthesis of Novel Compounds : 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is used in the synthesis of novel compounds. For instance, its reactions with other chemicals can lead to the formation of unique pyrimidin-2-ones and azolylmethyl derivatives, showcasing its versatility in chemical synthesis (Zanatta et al., 2005).

Functionalization and Modification

  • Chemoselective Amination : The compound plays a crucial role in chemoselective amination processes. It can undergo specific reactions under controlled conditions, highlighting its application in targeted chemical synthesis (Stroup et al., 2007).

Pharmaceutical Research

  • Synthesis of Hydrochlorides for Biological Activity : It's instrumental in the synthesis of hydrochlorides of various compounds, which are then explored for their potential biological activities, including local anesthetic and anti-inflammatory properties (Gevorgyan et al., 1989).

Corrosion Inhibition

  • Evaluation as Corrosion Inhibitor : The compound is evaluated for its potential as a corrosion inhibitor, particularly in contexts involving mild steel and acid media. Its chemical properties could contribute to protection against corrosion (Chaitra et al., 2015).

Antioxidant and Anticancer Activities

  • Antioxidant and Anticancer Potentials : This compound has been synthesized in various forms to explore its antioxidant and anticancer activities. Its derivatives have shown promise in this area, indicating its potential in medical research (Chandrasekhar et al., 2020).

Mechanistic Studies in Aminations

  • Role in Amination Mechanisms : It is used to study the mechanisms of aminations in substituted halogenoaza-aromatics, contributing significantly to our understanding of chemical reactions and pathways (Valk et al., 2010).

Rearrangement Studies

  • Rearrangement in Hydrohalic Acids : The compound is subject to studies involving rearrangements in concentrated hydrohalic acids, which is crucial for understanding its behavior under different chemical conditions (McCord et al., 1982).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-9-6-2-4-8(12)5(6)1-3-7(9)11;/h1,3,8H,2,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAROOZBFIIWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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